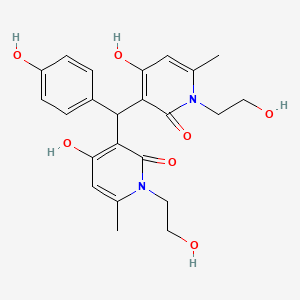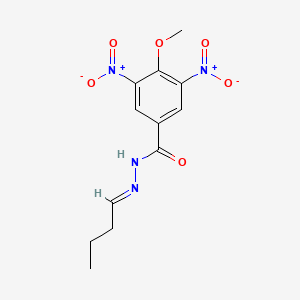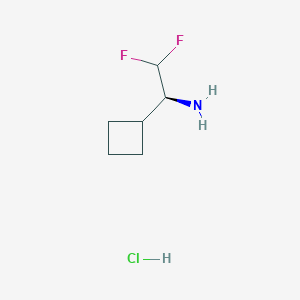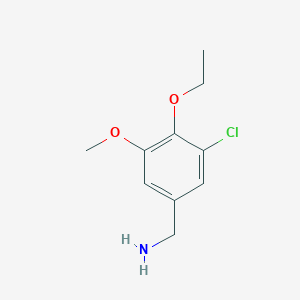
3-(3-Fluorophenyl)pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)pyrrolidine oxalate is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorophenyl group attached to the pyrrolidine ring enhances the compound’s properties and potential applications .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The synthesis conditions and the choice of precursors can greatly influence the properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in 3-(3-Fluorophenyl)pyrrolidine oxalate contributes to the stereochemistry of the molecule . The sp3 hybridization allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(3-Fluorophenyl)pyrrolidine oxalate, can undergo various chemical reactions . The nature of these reactions can be influenced by steric factors and the spatial orientation of substituents . The different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Selective Aluminum Sensor
- Application: Pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate with triazole linker, synthesized through click chemistry, serves as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Cognition-Activating Properties
- Application: A series of 3-(aryloxy)pyridines, including compounds related to 3-(3-Fluorophenyl)pyrrolidine oxalate, were found to enhance retention for passive avoidance learning in mice, indicating potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).
Inhibitor of Met Kinase Superfamily
- Application: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to 3-(3-Fluorophenyl)pyrrolidine oxalate, were identified as potent and selective Met kinase inhibitors, with implications for treating various cancers (Schroeder et al., 2009).
Fluorescent pH Sensor
- Application: A heteroatom-containing organic fluorophore demonstrates the effect of intramolecular charge transfer (ICT) and is used as a fluorescent pH sensor in both solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Fluorescent Chemosensor for Fe3+/Fe2+
- Application: New fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, closely related to 3-(3-Fluorophenyl)pyrrolidine oxalate, were synthesized for use as a turn-off chemosensor for Fe3+/Fe2+ cation and applied for imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Synthesis and Characterization of New Heterocycle
- Application: Synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, related to 3-(3-Fluorophenyl)pyrrolidine oxalate, were carried out, exploring its potential in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Conformational Analysis of Fluoro-Hydroxyprolines
- Application: Study of fluoro-hydroxyprolines, closely related to 3-(3-Fluorophenyl)pyrrolidine oxalate, for understanding molecular recognition by biological systems, with potential implications in medicinal and biological chemistry (Testa et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Fluorophenyl)pyrrolidine, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(3-Fluorophenyl)pyrrolidine oxalate, continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The versatility of the pyrrolidine scaffold makes it a promising area for future research in the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.C2H2O4/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;3-1(4)2(5)6/h1-3,6,9,12H,4-5,7H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYITBKUYBBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)pyrrolidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)
![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2913005.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)
![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)
![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)
![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)
![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)